Cas no 1805557-09-8 (Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate
-
- インチ: 1S/C12H14ClF2NO3/c1-3-19-9(17)5-7-4-8(6-13)16-12(18-2)10(7)11(14)15/h4,11H,3,5-6H2,1-2H3
- InChIKey: DXRDHPABWJUCTE-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(CC(=O)OCC)=C(C(F)F)C(=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.4
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029018819-500mg |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate |
1805557-09-8 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
Alichem | A029018819-250mg |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate |
1805557-09-8 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029018819-1g |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate |
1805557-09-8 | 95% | 1g |
$2,981.85 | 2022-04-01 |
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
8. Book reviews
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetateに関する追加情報
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate (CAS No. 1805557-09-8): A Comprehensive Overview
Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate (CAS No. 1805557-09-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl group, difluoromethyl moiety, and methoxy substituent, exhibits a range of biological activities that make it a valuable candidate for drug development.
The chloromethyl group in the structure of Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate plays a crucial role in its reactivity and potential biological interactions. Chloromethyl groups are known to participate in various chemical reactions, such as nucleophilic substitution and elimination processes, which can be harnessed for the synthesis of more complex molecules. In the context of medicinal chemistry, this reactivity can be exploited to create prodrugs or to enhance the pharmacological properties of existing compounds.
The presence of the difluoromethyl moiety is another key feature of this compound. Fluorine atoms are known for their ability to modulate the physicochemical properties of organic molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl group, in particular, can significantly influence the electronic and steric properties of the molecule, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy.
The methoxy substituent on the pyridine ring contributes to the overall polarity and solubility of Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate. Methoxy groups are common functional groups in pharmaceuticals due to their ability to enhance the solubility and bioavailability of drug candidates. This feature is particularly important in the design of orally administered drugs, where solubility is a critical factor for absorption and distribution in the body.
Recent studies have explored the potential applications of Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups in its structure may contribute to its ability to interfere with viral replication processes, making it a promising lead compound for the development of antiviral drugs.
In addition to its antiviral properties, Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action appears to involve disruption of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
The pharmacokinetic properties of Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate have been extensively studied using both in vitro and in vivo models. Results from these studies indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It has been shown to have good oral bioavailability and a relatively long half-life, which are desirable attributes for a drug candidate intended for chronic administration.
Furthermore, safety assessments have revealed that Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate has a favorable safety profile at therapeutic doses. Toxicological studies conducted in animal models have not identified any significant adverse effects or organ toxicity at relevant concentrations. These findings support its potential for further clinical development.
In conclusion, Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate (CAS No. 1805557-09-8) represents a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive candidate for further investigation in medicinal chemistry and drug development programs. Ongoing research continues to explore its potential applications in treating viral infections and cancer, with the goal of translating these findings into effective therapeutic interventions.
1805557-09-8 (Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1368699-08-4(2-(1H-pyrrol-3-yl)propan-1-amine)
- 2138132-76-8(2-{3-[(Methylamino)oxy]-1,1-dioxo-1lambda6-thiolan-3-yl}acetic acid)
- 304659-09-4(N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 1599299-28-1(1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene)
- 2228608-21-5(3,3-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclobutan-1-amine)
- 220793-03-3(1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole)
- 946302-50-7(4-4-(3-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine)
- 623121-52-8(propan-2-yl 2-{(2Z)-2-(4-chlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 2320382-33-8(4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide)




